molecular formula C10H7BrClN B11859723 3-Bromo-2-chloro-4-methylquinoline

3-Bromo-2-chloro-4-methylquinoline

Cat. No.: B11859723
M. Wt: 256.52 g/mol
InChI Key: AOUBIWDUJIXTJX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-methylquinoline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced into the quinoline ring. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

3-Bromo-2-chloro-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

3-bromo-2-chloro-4-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3

InChI Key

AOUBIWDUJIXTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)Br

Origin of Product

United States

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